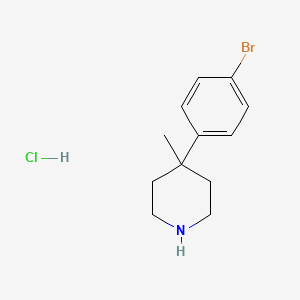

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKBLVJEYNLENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-16-3 | |

| Record name | 4-(4-bromophenyl)-4-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Quaternary Pivot: Engineering 4,4-Disubstituted Piperidines for Potency and Metabolic Resilience

Executive Summary

The piperidine ring is the "backbone of medicinal chemistry," appearing in over 70 FDA-approved drugs.[1] However, the 4,4-disubstituted piperidine scaffold represents a specific, high-value subclass that solves two notorious challenges in drug discovery: metabolic lability and conformational entropy .[2]

By replacing the C4 hydrogen atoms with two non-hydrogen substituents, medicinal chemists induce the Thorpe-Ingold effect (Gem-Disubstituent Effect) . This structural modification restricts the conformational flexibility of the piperidine ring, locking it into a preferred chair conformation that can pre-organize substituent vectors for optimal receptor binding.[1][2] Simultaneously, it sterically occludes the C4 position—a primary site for Cytochrome P450-mediated oxidative metabolism—thereby extending half-life (

This guide details the structural rationale, synthetic architecture, and validated protocols for deploying this scaffold in drug development.[2][3][4]

Part 1: Structural & Conformational Analysis[2]

The Gem-Disubstituent Effect (Thorpe-Ingold)

In a monosubstituted piperidine, the substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions. However, the ring retains significant flexibility, oscillating between chair, twist-boat, and boat forms.[2]

Introduction of a second substituent at C4 creates a quaternary center.[1][2] This forces one substituent axial and the other equatorial.[1][2] The resulting steric bulk compresses the internal bond angle (

Medicinal Consequence:

-

Entropy Penalty Reduction: The ligand is "pre-frozen" in its bioactive conformation before binding, reducing the entropic penalty (

) upon receptor docking.[1][2] -

Vector Fidelity: The axial/equatorial split ensures that pharmacophores (e.g., an aryl ring and a polar amide) project at precise, predictable vectors (approx 109.5° apart), critical for distinguishing between receptor subtypes (e.g., NK1 vs. NK2).[2]

Metabolic Blockade

The C4 position of piperidine is electronically and sterically accessible to CYP450 enzymes (particularly CYP2D6 and CYP3A4).[1][2] C-H abstraction at this position leads to the formation of a radical, followed by hydroxylation to a 4-hydroxypiperidine or oxidation to a ketone.[1]

-

Mechanism: 4,4-disubstitution removes the abstractable hydrogen.[1][2]

-

Outcome: Metabolism is shunted to less favorable sites (e.g., N-dealkylation), often significantly improving oral bioavailability (

).[2]

Part 2: Synthetic Architectures

Constructing a quaternary carbon on a heterocycle is synthetically demanding.[1][2] The choice of route depends on whether the piperidine ring is built de novo or functionalized from a ketone.[1][2]

Route A: The Strecker/Grignard Pivot (From 4-Piperidone)

This is the industry-standard route for high-throughput analog generation.[1][2]

-

Start: N-protected 4-piperidone.

-

Reaction: Strecker reaction (KCN/Amine) or Grignard addition.

-

Utility: Ideal for generating 4-amino-4-aryl or 4-hydroxy-4-aryl derivatives.[1][2]

Route B: De Novo Bis-Alkylation (The "Loperamide" Route)

Used when the 4-substituents are carbon-linked (e.g., 4-aryl-4-cyano).[1][2]

-

Start: Benzyl cyanide derivative.

-

Reaction: Bis-alkylation with bis(2-chloroethyl)amine.

-

Utility: Generates the piperidine ring around the quaternary center.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision process for selecting a synthetic route based on the desired substitution pattern.

Caption: Decision tree for synthetic route selection. Route A utilizes ketone electrophilicity; Route B utilizes active methylene nucleophilicity.[2]

Part 3: Therapeutic Case Studies

Case Study 1: NK1 Receptor Antagonists (Merck)[2][5]

-

Challenge: Developing high-affinity Neurokinin-1 (NK1) antagonists for chemotherapy-induced nausea. Early hits suffered from rapid metabolism.[1][2]

-

Solution: Stevenson et al. utilized a 4,4-disubstituted piperidine core.[1][2][5][6][7]

-

Key Insight: The 4-phenyl group provided lipophilic anchoring, while a 4-ether linkage allowed for the projection of a 3,5-bis(trifluoromethyl)benzyl group.

-

Result: The quaternary center locked the ether side chain into a specific vector, optimizing

stacking within the receptor pocket while blocking C4 oxidation.[1] This led to compounds with sub-nanomolar affinity (

Case Study 2: CCR5 Antagonists (GSK)

-

Challenge: HIV entry inhibitors targeting CCR5 required high oral bioavailability and a clean safety profile.[1][2]

-

Solution: Kazmierski et al. explored 4,4-disubstituted piperidines to rigidify the scaffold.[1][2]

-

Key Insight: Unlike flexible analogs, the 4,4-scaffold (specifically with a 4-amide/4-ester motif) improved selectivity against other GPCRs by strictly defining the spatial volume the molecule occupied.

-

Result: Discovery of potent HIV-1 inhibitors (

) with excellent rodent bioavailability.[1][2][6]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 4-Cyano-4-Phenylpiperidine Hydrochloride

Rationale: This protocol demonstrates Route B (De Novo Cyclization).[1][2] It is the foundational chemistry for synthesizing pethidine and loperamide analogs.[1] It relies on the high acidity of the benzylic protons in benzyl cyanide.[1]

Safety Warning: This reaction uses Sodium Amide (NaNH₂) and Nitrogen Mustards (bis-chloroethylamines).[1][2] NaNH₂ reacts violently with water.[1][2] Nitrogen mustards are powerful alkylating agents/blister agents.[1] Perform exclusively in a functioning fume hood with full PPE.

Reagents:

-

Benzyl cyanide (11.7 g, 0.1 mol)

-

Bis(2-chloroethyl)amine hydrochloride (17.8 g, 0.1 mol)[2]

-

Sodium amide (NaNH₂), 50% suspension in toluene (approx.[1][2] 2.2 equiv)

-

Toluene (anhydrous, 150 mL)

-

Hexanes (for washing)[2]

Step-by-Step Workflow:

-

Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.

-

Base Activation: Charge the flask with the NaNH₂ suspension and 50 mL anhydrous toluene. Heat to 40°C.

-

Nucleophile Formation: Add benzyl cyanide dropwise over 20 minutes. The solution will turn a deep red/brown, indicating the formation of the benzylic carbanion.[1] Stir for 1 hour at 45-50°C.

-

Cyclization:

-

Note: The amine is added as the free base or hydrochloride.[1][2] If using HCl salt, extra base is consumed.[1][2]

-

Add the bis(2-chloroethyl)amine slowly.[1][2] The reaction is exothermic.[1][2]

-

Once addition is complete, heat the mixture to reflux (110°C) for 3–5 hours. The color usually lightens as the anion is consumed.[1][2]

-

-

Quench & Workup:

-

Purification:

Yield: Typical yields range from 60–75%.[1][2] Characterization: 1H NMR will show the disappearance of the benzylic singlet (CH2) and the appearance of symmetric piperidine methylene signals.[1]

Part 5: Comparative Data Analysis

The following table summarizes the impact of 4,4-disubstitution on key medicinal chemistry parameters compared to 4-monosubstituted analogs.

| Parameter | 4-Monosubstituted (R, H) | 4,4-Disubstituted (R1, R2) | Medicinal Consequence |

| LogP (Lipophilicity) | Moderate | High (usually +0.5 to 1.[2]5) | Increases CNS penetration; requires monitoring to avoid metabolic clearance issues.[1][2] |

| Metabolic Stability | Low (C4 oxidation common) | High (C4 blocked) | Increases |

| Conformation | Flexible (Chair/Boat flux) | Rigid (Locked Chair) | Higher receptor affinity due to lower entropy cost.[1][2] |

| hERG Inhibition | Variable | Generally Lower | Altered vector of the basic Nitrogen often reduces hERG channel trapping.[1][2] |

| Synthetic Difficulty | Low | High | Requires specialized quaternary carbon synthesis techniques.[1][2] |

References

-

Gadient, F., et al. (1983).[1][2] Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.[1][7][8] Journal of Medicinal Chemistry, 26(1), 42–50.[1][2] Link

-

Stevenson, G. I., et al. (1998).[1][2][5] 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity.[1][2][5] Journal of Medicinal Chemistry, 41(23), 4623–4635.[1][2] Link

-

Kazmierski, W. M., et al. (2008).[1][2][6] Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1.[1][6] Journal of Medicinal Chemistry, 51(20), 6538–6546.[1][2][6] Link

-

Colapret, J. A., et al. (1989).[1][2][9] Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974.[1][2][9] Link

-

Jung, M. E., & Piizzi, G. (2005).[1][2][10] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735–1766.[1][2] Link[2]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines | Scilit [scilit.com]

- 9. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

Pharmacophore Modeling of 4-(4-Bromophenyl)-4-methylpiperidine Analogs

Executive Summary

This guide details the construction, refinement, and validation of pharmacophore models for 4-(4-Bromophenyl)-4-methylpiperidine derivatives.[1] This scaffold represents a "privileged structure" in medicinal chemistry, possessing critical features for high-affinity binding to the Sigma-1 Receptor (σ1R) and Monoamine Transporters (SERT/DAT) .[1]

Unlike generic 4-phenylpiperidines (e.g., pethidine or haloperidol metabolites), the 4-methyl substitution at the quaternary carbon introduces specific conformational constraints and hydrophobic bulk that significantly alters selectivity profiles. This guide provides a self-validating workflow to exploit these features for rational drug design, moving beyond trial-and-error synthesis.

Chemical Space & Target Profile

The 4-(4-Bromophenyl)-4-methylpiperidine core functions as a dual-pharmacophore template.[1] Its biological activity is governed by the spatial arrangement of three key features: the basic amine, the aromatic centroid, and the halogen substituent.

The "Switch" Mechanism

The 4-methyl group acts as a selectivity switch:

-

Sigma-1 Receptor (σ1R): The methyl group fills a specific hydrophobic sub-pocket near Tyr103 and Leu105 , often enhancing agonist efficacy or residence time compared to the 4-H analogs.[1]

-

Monoamine Transporters (MATs): The quaternary center mimics the steric bulk of serotonin/dopamine reuptake inhibitors, potentially locking the transporter in an outward-open conformation.

Structural Activity Relationship (SAR) Matrix[1]

| Feature | Chemical Moiety | Biological Function | Interaction Type |

| Cationic Center | Piperidine Nitrogen ( | Anchoring to Aspartate residue | Ionic / Salt Bridge |

| Hydrophobic Core | 4-Bromophenyl Ring | Hydrophobic / Aromatic | |

| Halogen Bond | 4-Bromo Substituent | Interaction with Carbonyl Backbone | Halogen Bonding ( |

| Steric Lock | 4-Methyl Group | Conformational Restriction | Van der Waals / Entropy |

Computational Workflow

The following diagram outlines the integrated Ligand-Based (LB) and Structure-Based (SB) workflow. This hybrid approach mitigates the bias of using a single crystal structure.

Figure 1: Hybrid Pharmacophore Modeling Workflow. Blue nodes indicate input, Yellow/Green indicate intermediate models, and Red indicates the critical validation step.

Protocol 1: Ligand-Based Pharmacophore Generation[1]

This protocol generates a pharmacophore hypothesis based on the shared features of high-affinity analogs.[1][2]

Dataset Preparation

-

Actives: Select 4-phenylpiperidine analogs with

for σ1R (e.g., PB28 , Haloperidol , PPBP ). -

Decoys: Select structurally similar compounds (e.g., 4-benzylpiperidines) with

to ensure the model discriminates based on the specific "4-phenyl-4-methyl" geometry.[1] -

Protonation State: The piperidine nitrogen must be protonated (positively charged) at pH 7.4.

Conformational Analysis

The 4-methyl group restricts the piperidine ring chair flip.[1]

-

Step: Perform a Monte Carlo conformational search.[1]

-

Constraint: Ensure the phenyl ring occupies the equatorial position in the lowest energy conformers, as the 4-methyl (axial) minimizes 1,3-diaxial interactions compared to a larger group.

Feature Definition

Define the following features in your software (e.g., LigandScout, MOE, or Phase):

-

Positive Ionizable (PI): Centered on the piperidine Nitrogen.

-

Aromatic Ring (AR): Centered on the 4-bromophenyl ring.[1]

-

Hydrophobic (HY): A sphere covering the 4-methyl group (Radius: 1.5 Å).[1]

-

Halogen Bond (XB): A vector extending from the Bromine atom (along the C-Br bond axis).[1]

Protocol 2: Structure-Based Refinement (Target: σ1R)[1]

Refine the ligand-based model using the crystal structure of the Human Sigma-1 Receptor.

Structural Setup

-

Source: Protein Data Bank (PDB) ID: 5HK1 (bound to PD144418) or 6DK1 .

-

Preparation: Remove water molecules except those bridging the ligand and the receptor backbone. Add hydrogens and minimize energy using the OPLS3e force field.

The "Asp126 Anchor"

The critical interaction for all 4-phenylpiperidines is the salt bridge between the protonated nitrogen and Asp126 .

-

Directive: Set the PI feature in your pharmacophore model to be essential (tolerance < 1.0 Å). This anchors the entire molecule.

The Hydrophobic Tunnel

The σ1R binding pocket is a hydrophobic tunnel formed by Val162, Leu105, and Tyr103 .

-

Analysis: Dock the 4-(4-Bromophenyl)-4-methylpiperidine scaffold.

-

Observation: The 4-bromophenyl group should point towards the C-terminal tail of the receptor.[1] The Bromine atom often sits in a "bulk tolerance" region or interacts with backbone carbonyls via a halogen bond.

-

Exclusion Volumes: Generate exclusion spheres based on the receptor surface to penalize sterically clashing analogs (e.g., 2- or 3-position substituents on the piperidine ring often clash with Glu172 ).[1]

Self-Validating Experimental Protocol

A pharmacophore model is only as good as its predictive power. Use this protocol to validate the model's output experimentally.

Radioligand Binding Assay (The "Gold Standard")

To verify the "4-methyl" selectivity:

-

Preparation: Prepare membrane homogenates from Guinea Pig brain (rich in σ1) or HEK293 cells overexpressing human σ1R.[1]

-

Radioligand: Use [³H]-(+)-Pentazocine (specific for σ1) and [³H]-DTG (for σ1/σ2).[1]

-

Displacement: Test the synthesized 4-(4-Bromophenyl)-4-methylpiperidine analogs.

-

Validation Criteria:

Functional Selectivity Check

To ensure the scaffold isn't hitting the "off-target" (Dopamine Transporter - DAT):

-

Assay: [³H]-Dopamine uptake inhibition in striatal synaptosomes.

-

Goal: High σ1 affinity (

) and low DAT affinity (

Visualization of the Binding Mode

The following graph illustrates the critical molecular interactions defined in the Structure-Based model (PDB: 5HK1 context).

Figure 2: Interaction Map of 4-(4-Bromophenyl)-4-methylpiperidine within the Sigma-1 Receptor Binding Site.

References

-

Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530. [Link]

-

Gund, T. M., et al. (2004). "Three-dimensional pharmacophore for sigma-1 receptor ligands." Journal of Medicinal Chemistry, 47(10), 2485-2492. [Link]

-

Prezzavento, O., et al. (2016). "4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands." Molecules, 21(11), 1493. [Link][1][3]

-

Runeberg, P., et al. (2019). "A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset." Frontiers in Pharmacology, 10, 517. [Link]

-

PubChem Compound Summary. (2025). "4-(4-Bromophenyl)piperidine."[1][4][5][6][7] National Center for Biotechnology Information. [Link][1]

Sources

- 1. 80980-89-8|4-(4-Bromophenyl)piperidine|BLD Pharm [bldpharm.com]

- 2. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)piperidine hydrochloride | 769944-79-8 [sigmaaldrich.com]

- 6. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of 4-Arylpiperidine Scaffolds in Medicinal Chemistry

The 4-aryl-4-hydroxypiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1] This structural unit provides a versatile three-dimensional framework that allows for precise orientation of substituents to interact with biological targets. The strategic placement of an aryl group and a hydroxyl group at the C4 position of the piperidine ring is crucial for the development of therapeutics targeting central nervous system (CNS) disorders, pain management, and various other disease areas.[1]

The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[2][3] Its application to the synthesis of 4-aryl-4-hydroxypiperidines, through the nucleophilic addition of an arylmagnesium halide to a protected 4-piperidone, is a robust and widely adopted method.[1] This guide provides an in-depth exploration of the critical parameters, a detailed experimental protocol, and troubleshooting strategies to empower researchers in the successful synthesis of these valuable intermediates.

Mechanistic Insights and Critical Parameters

The success of the Grignard reaction hinges on a nuanced understanding of its mechanism and the scrupulous control of reaction conditions.[2] The core of the reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone.[4] This addition proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the desired tertiary alcohol.[2][5]

Caption: General mechanism of the Grignard reaction for the synthesis of 4-aryl-4-hydroxypiperidines.

Key Considerations for a Successful Synthesis:

-

Anhydrous Conditions : Grignard reagents are potent bases and are highly sensitive to protic sources, including water.[2][6] The presence of even trace amounts of moisture will quench the reagent, forming an alkane and reducing the yield.[5] Therefore, all glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used throughout the procedure.[7]

-

Magnesium Activation : The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[6] Activation is crucial and can be achieved by methods such as gentle crushing, or by using chemical initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] The disappearance of the iodine color is a visual indicator of magnesium activation.[7]

-

Solvent Choice : Anhydrous tetrahydrofuran (THF) is the most commonly preferred solvent for both the formation of the Grignard reagent and the subsequent addition reaction.[7] THF's higher solvating power stabilizes the organomagnesium species, and its suitable boiling point allows for reflux during reagent formation.[7] Anhydrous diethyl ether is also a viable solvent.[3]

-

N-Protecting Group : The piperidine nitrogen must be protected to prevent it from reacting with the Grignard reagent. The choice of protecting group is critical. The tert-butyloxycarbonyl (Boc) group is frequently used as it is stable under the basic reaction conditions and can be readily removed later under acidic conditions.[1] Bulky N-protecting groups can sterically hinder the approach of the Grignard reagent to the carbonyl carbon, potentially affecting the reaction rate and yield.[7]

-

Reaction Temperature : The formation of the Grignard reagent is an exothermic reaction that may require gentle heating to initiate but should be controlled to maintain a gentle reflux.[7] The subsequent addition of the Grignard reagent to the 4-piperidone is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and improve selectivity.[7] Allowing the reaction to warm too quickly can lead to a decrease in the desired product's yield.[7]

Potential Side Reactions

A thorough understanding of potential side reactions is essential for optimizing the reaction conditions and maximizing the yield of the desired 4-aryl-4-hydroxypiperidine.

| Side Reaction | Description | Mitigation Strategy |

| Enolization | The Grignard reagent can act as a base, deprotonating the α-protons of the 4-piperidone to form an enolate. This leads to the recovery of the starting ketone after workup.[7][8] | Use low reaction temperatures and avoid sterically hindered Grignard reagents.[7] |

| Reduction | If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[7][8] | Select Grignard reagents without β-hydrogens if this is a significant issue. |

| Wurtz Coupling | The Grignard reagent can couple with unreacted aryl halide to form a biaryl byproduct (e.g., biphenyl).[6][7] | This can be minimized by the slow, dropwise addition of the aryl halide during the preparation of the Grignard reagent.[7] |

| Dehydration | The tertiary alcohol product can be susceptible to dehydration, especially under harsh acidic workup conditions, to form a 4-aryl-1,2,3,6-tetrahydropyridine.[7] | Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) and avoid strong acids during workup.[7][9] |

Detailed Experimental Protocol

This protocol details a representative synthesis of N-Boc-4-(4-fluorophenyl)piperidin-4-ol.

Materials and Reagents:

-

1-Bromo-4-fluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

N-Boc-4-piperidone

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Dropping funnel, flame-dried

-

Reflux condenser, flame-dried

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dry ice/acetone bath

-

Cannula or syringe for transfers

-

Separatory funnel

-

Rotary evaporator

Caption: Step-by-step experimental workflow for the synthesis of 4-aryl-4-hydroxypiperidines.

Procedure:

Part 1: Preparation of the Grignard Reagent (4-fluorophenylmagnesium bromide)

-

Under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.1-1.2 equivalents) into a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.[1]

-

Add a small crystal of iodine to activate the magnesium.[7]

-

Add a small amount of anhydrous THF to cover the magnesium.[1]

-

In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF.[7]

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change from the iodine disappearing and gentle refluxing. Gentle heating may be applied if the reaction does not start.[7]

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7] The resulting greyish solution is the Grignard reagent.

Part 2: Reaction with N-Boc-4-piperidone

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.[7]

-

Cool this solution to -78 °C using a dry ice/acetone bath.[7]

-

Slowly add the freshly prepared Grignard reagent solution (1.2 equivalents) to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.[1][7]

-

Stir the reaction mixture at -78 °C for 1-2 hours.[7]

-

Allow the reaction to slowly warm to room temperature and stir overnight.[7]

Part 3: Workup and Purification

-

Cool the reaction mixture in an ice bath (0 °C).[1]

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until no further effervescence is observed.[7][9]

-

Extract the aqueous layer with ethyl acetate (3 x volume).[7]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purify the crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol by column chromatography on silica gel.[7]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Grignard reagent fails to form | - Wet glassware or solvents.[7] - Inactive magnesium surface.[7] - Impure aryl halide. | - Rigorously dry all glassware and use anhydrous solvents.[7] - Activate magnesium with iodine, 1,2-dibromoethane, or by crushing.[7] - Ensure the purity of the starting materials. |

| Low yield of desired product | - Incomplete Grignard formation. - Side reactions (enolization, reduction).[7] - Suboptimal reaction temperature.[7] | - Titrate the Grignard reagent before use to determine its exact concentration.[7] - Maintain low temperatures (-78 °C) during the addition step.[7] |

| Formation of significant byproducts | - Wurtz coupling (biaryl formation).[7] - Dehydration of the product during workup.[7] - Unreacted starting material (from enolization).[7] | - Slow addition of aryl halide during Grignard preparation.[7] - Use mild quenching agent (sat. aq. NH₄Cl) and avoid strong acids.[7] - Optimize temperature and stoichiometry. |

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Thieme. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. Retrieved from [Link]

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

Elsevier. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

-

Wiley. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Macalester College. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

-

University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023, April 15). A Review on Grignard Reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

-

CORA. (2013, May 30). A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.12: Protecting Groups. Retrieved from [Link]

-

Research Square. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a) [a]. Retrieved from [Link]

-

Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction | Request PDF. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Application Note: Recrystallization of High-Purity Piperidine Hydrochloride

[1]

Executive Summary & Scientific Context

Piperidine hydrochloride (CAS: 6091-44-7) is a critical intermediate in the synthesis of pharmaceuticals, including local anesthetics, analgesics, and peptide coupling agents.[1] While commercially available, "technical grade" piperidine salts often contain impurities such as pyridine (from incomplete hydrogenation), N-oxide oxidation byproducts (causing yellow discoloration), and trace metals.[1]

Achieving pharmaceutical-grade purity (>99.5%) requires a rigorous understanding of the salt's physicochemical properties.[1] Piperidine HCl is hygroscopic and prone to oxidative discoloration .[1] Therefore, standard recrystallization protocols must be adapted to minimize moisture exposure and effectively partition polar impurities.[1]

This guide details two field-proven protocols:

Physicochemical Profile & Solvent Selection[1][2][3][4][5]

The success of recrystallization relies on exploiting the differential solubility between the piperidine salt and its impurities.[1][2]

Solubility Data (at 1 atm)

| Solvent | Solubility (20°C) | Solubility (Boiling) | Role in Protocol |

| Water | >1500 g/L | Very High | Avoid (Loss of yield, difficult to dry) |

| Ethanol (EtOH) | High | Very High | Primary Solvent (Good) |

| Isopropanol (IPA) | Moderate | High | Primary Solvent (Alternative) |

| Ethyl Acetate (EtOAc) | Insoluble | Insoluble | Anti-Solvent (Precipitant) |

| Diethyl Ether | Insoluble | Insoluble | Anti-Solvent (Legacy - Avoid due to safety) |

| Acetone | Poor | Poor | Wash Solvent |

Impurity Partitioning Logic

-

Pyridine (Starting Material): Highly soluble in EtOAc and IPA.[1] It remains in the mother liquor during crystallization.[1]

-

Oxidation Products (N-Oxides): Often polar and colored.[1][2] If present, an activated carbon treatment is required before crystallization.

-

Inorganic Salts: Generally insoluble in hot ethanol/IPA; removed via hot filtration.[1]

Visualization: Solvent System Decision Tree

The following decision tree outlines the logic for selecting the appropriate solvent system based on the impurity profile and moisture content.

Figure 1: Decision logic for pre-treatment and solvent selection to ensure optimal crystallization outcomes.

Detailed Experimental Protocols

Protocol A: High-Purity Anti-Solvent Crystallization (EtOH/EtOAc)

Objective: To achieve >99.5% purity by leveraging the "salting out" effect of Ethyl Acetate.[1] This method is superior for removing pyridine residues.[2]

Materials:

-

Crude Piperidine HCl (10 g)[1]

-

Absolute Ethanol (Anhydrous)[1]

-

Ethyl Acetate (ACS Grade)[1]

-

Activated Carbon (optional, for decolorization)

Step-by-Step Methodology:

-

Dissolution:

-

Place 10 g of crude salt in a 100 mL Round Bottom Flask (RBF).

-

Add Absolute Ethanol (approx. 15-20 mL) slowly while heating to reflux (78°C).

-

Note: Use the minimum amount of EtOH required to dissolve the solid completely at reflux.[1] If the solution is cloudy due to inorganics, perform a hot filtration.[1]

-

-

Decolorization (Conditional):

-

Anti-Solvent Addition:

-

Controlled Cooling (Nucleation):

-

Remove heat and allow the flask to cool to room temperature undisturbed. Rapid cooling leads to oiling out.[1]

-

Once at room temperature, transfer to a refrigerator (4°C) or ice bath for 2 hours to maximize yield.

-

-

Isolation:

-

Drying (Critical):

Protocol B: Process Analytical Technology (PAT) Workflow

Objective: Monitoring the crystallization process to prevent "oiling out" (liquid-liquid phase separation) which traps impurities.[1][3]

Figure 2: The crystallization workflow emphasizing the seeding step to prevent oiling out.[1]

Quality Control & Validation

After drying, the product must be validated against specific parameters.

| Parameter | Specification | Method | Notes |

| Appearance | White crystalline powder | Visual | Yellowing indicates oxidation.[1] |

| Melting Point | 245°C – 248°C | Capillary Method | Sharp range (<2°C) indicates high purity.[1] |

| Assay (Titration) | 99.0% – 101.0% | AgNO3 Titration | Measures Chloride content.[1] |

| Solubility | Clear solution (5% in water) | Visual | Turbidity indicates inorganic contaminants.[1] |

Author's Note on Melting Point: Literature values for Piperidine HCl vary slightly, but a melting point below 240°C strongly indicates retained solvent or significant impurities.[1] The range 245-248°C is the gold standard for anhydrous, high-purity material [1, 2].[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution too concentrated or cooled too fast.[1] | Re-heat to dissolve.[1][3] Add more Ethanol.[1] Cool slower. Add a seed crystal at 50°C. |

| Low Yield | Too much solvent used.[1] | Concentrate the mother liquor by rotary evaporation and repeat cooling.[1] |

| Yellow Color | Oxidation impurities.[1][2] | Must use Activated Carbon during the hot dissolution phase. |

| Wet/Sticky Solid | Hygroscopic water absorption.[1] | Dry in a vacuum desiccator.[1] Ensure filtration apparatus is minimized for air exposure. |

References

-

Tokyo Chemical Industry (TCI). Piperidine Hydrochloride Product Specifications and Safety Data Sheet.[1] Retrieved from [1]

-

ChemicalBook. Piperidine Hydrochloride Properties, Melting Point, and Solubility Data.[1][5] Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. Piperidine Hydrochloride Compound Summary (CID 8082).[1] Retrieved from [1]

-

Google Patents. Process for preparing N-amino piperidine hydrochloride (CN100345828C).[1] (Describes Ethanol/Ethyl Acetate recrystallization systems). Retrieved from

Application Note: Strategic Approaches to Catalytic Hydrogenation of Bromophenyl Piperidine Intermediates in Pharmaceutical Synthesis

Introduction: The Significance of Bromophenyl Piperidine Scaffolds

The bromophenyl piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for late-stage functionalization. However, its removal (hydrodebromination) or the saturation of the aromatic ring via catalytic hydrogenation is often a crucial step in the synthesis of the final active pharmaceutical ingredient (API).[2][3]

The primary challenge lies in achieving high chemoselectivity. Depending on the desired product, the goal may be to selectively remove the bromine atom while preserving the aromaticity of the phenyl ring (hydrodebromination), or to hydrogenate the aromatic ring without cleaving the carbon-bromine bond. This application note will detail strategies to control this selectivity through the careful selection of catalysts, solvents, and reaction conditions.

Core Principles of Catalytic Hydrogenation

Catalytic hydrogenation is a process where hydrogen gas is added across double or triple bonds, or to aromatic rings, in the presence of a metal catalyst.[4] The general mechanism involves the adsorption of both the substrate and molecular hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the substrate.

Key Parameters Influencing Selectivity:

-

Catalyst: The choice of metal (e.g., Palladium, Platinum, Rhodium) and its support (e.g., carbon, alumina) is paramount.[5] Palladium catalysts are generally preferred for hydrodehalogenation, while platinum and rhodium are more effective for aromatic ring saturation.[6][7][8][9]

-

Solvent: The solvent can influence the solubility of the substrate and hydrogen, as well as the activity of the catalyst. Protic solvents like methanol, ethanol, and acetic acid are commonly used.[10]

-

Temperature and Pressure: These parameters affect the rate of reaction and can influence selectivity. Aromatic ring hydrogenation typically requires higher pressures and temperatures than hydrodebromination.[11][12]

-

Additives: The presence of acids or bases can significantly alter the reaction pathway. Bases are often added during hydrodebromination to neutralize the HBr formed, which can otherwise poison the catalyst.[13]

Figure 1: A generalized workflow for catalytic hydrogenation experiments.

Protocol 1: Chemoselective Hydrodebromination

This protocol focuses on the selective removal of the bromine atom while preserving the phenyl ring. Palladium-based catalysts are generally preferred for this transformation due to their high activity in C-Br bond cleavage.[6][14]

3.1. Materials and Equipment

-

Substrate: N-protected bromophenyl piperidine derivative

-

Catalyst: 5% or 10% Palladium on Carbon (Pd/C)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Base: Triethylamine (TEA) or Sodium Acetate (NaOAc)

-

Hydrogen Source: Hydrogen gas cylinder or balloon

-

Reaction Vessel: Parr shaker or a round-bottom flask with a hydrogen inlet[10]

-

Filtration: Celite® or a similar filter aid

-

Analytical: TLC plates, GC-MS or LC-MS for reaction monitoring

3.2. Step-by-Step Procedure

-

Vessel Preparation: To a clean, dry reaction vessel, add the N-protected bromophenyl piperidine substrate (1.0 eq).

-

Solvent and Base Addition: Dissolve the substrate in a suitable solvent (e.g., MeOH, 10-20 mL/g of substrate). Add a base such as triethylamine (1.5 eq) to neutralize the HBr formed during the reaction.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (1-5 mol%).[15][16] Pd/C can be pyrophoric, especially when dry.[17]

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas several times.[16] Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm or 15-60 psi) or use a hydrogen balloon for atmospheric pressure reactions.[15]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.[4] Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the product by crystallization or column chromatography as needed.

3.3. Key Considerations and Troubleshooting

-

Catalyst Activity: If the reaction is sluggish, ensure the catalyst is fresh. Catalyst poisoning by HBr is a common issue; the addition of a non-nucleophilic base is crucial to prevent this.[13]

-

Incomplete Conversion: An increase in hydrogen pressure or catalyst loading can improve the reaction rate.[11]

-

Side Reactions: Over-reduction of the aromatic ring can occur under harsh conditions (high pressure, high temperature, or with more active catalysts like Rhodium).

Protocol 2: Aromatic Ring Hydrogenation

This protocol is designed for the saturation of the bromophenyl ring to yield a bromocyclohexyl piperidine derivative. This transformation requires more forcing conditions and typically employs Platinum or Rhodium-based catalysts.[8][18][19]

4.1. Materials and Equipment

-

Substrate: N-protected bromophenyl piperidine derivative

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on a support (e.g., Rh/C, Rh/Al₂O₃)[19][20]

-

Solvent: Acetic acid (AcOH) or a protic solvent like ethanol.[19]

-

Hydrogen Source: High-pressure hydrogen gas cylinder

-

Reaction Vessel: High-pressure autoclave (e.g., Parr apparatus)[10][12]

-

Filtration: Celite® or a similar filter aid

-

Analytical: TLC plates, GC-MS or LC-MS for reaction monitoring

4.2. Step-by-Step Procedure

-

Vessel Preparation: In a high-pressure autoclave, add the N-protected bromophenyl piperidine substrate (1.0 eq).

-

Solvent and Catalyst Addition: Add the solvent (e.g., acetic acid, 10-20 mL/g of substrate) followed by the catalyst (PtO₂ or Rh/C, 1-5 mol%).[19]

-

Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.[12] Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).[12]

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots (after safely depressurizing and purging the vessel) via GC-MS or LC-MS.

-

Work-up: After completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.[12] Filter the catalyst through a pad of Celite®.

-

Isolation: Remove the solvent under reduced pressure. If acetic acid was used, a basic workup may be required to neutralize the acid and extract the product into an organic solvent. Further purification can be achieved by chromatography or crystallization.

4.3. Key Considerations and Troubleshooting

-

Catalyst Choice: PtO₂ is often used as it is reduced in situ to active platinum nanoparticles.[19] Rhodium catalysts are generally very active for aromatic ring hydrogenation and can sometimes lead to cis-selective products.[7][21]

-

Hydrodebromination as a Side Reaction: Cleavage of the C-Br bond can compete with ring saturation. Using less active catalysts or lower temperatures and pressures can sometimes minimize this side reaction.

-

Stereoselectivity: The hydrogenation of the aromatic ring can lead to the formation of different stereoisomers of the cyclohexyl ring.[22] The choice of catalyst and solvent can influence the stereochemical outcome.

Figure 2: A decision tree for troubleshooting common issues in catalytic hydrogenation.

Data Summary

| Target Transformation | Preferred Catalyst | Typical Solvent | Pressure (psi) | Temperature (°C) | Key Additive |

| Hydrodebromination | Pd/C | MeOH, EtOH | 15-60 | 20-40 | Base (e.g., TEA, NaOAc) |

| Aromatic Saturation | PtO₂, Rh/C | AcOH, EtOH | 50-500 | 50-80 | Acid (if not solvent) |

Conclusion

The catalytic hydrogenation of bromophenyl piperidine intermediates is a versatile and powerful tool in pharmaceutical synthesis. By carefully selecting the catalyst, solvent, and reaction conditions, chemists can achieve high selectivity for either hydrodebromination or aromatic ring saturation. The protocols and troubleshooting guide provided in this application note offer a solid foundation for developing robust and scalable hydrogenation processes.

References

-

Title: Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System Source: ACS Publications URL: [Link]

-

Title: A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies Source: Organic Chemistry Portal URL: [Link]

-

Title: Hydrogenation (atmospheric pressure) with Pd/C Source: Waseda University URL: [Link]

-

Title: Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts Source: ResearchGate URL: [Link]

-

Title: A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies Source: PMC URL: [Link]

-

Title: Catalytic Hydrogenation Part II - Tips and Tricks Source: Curly Arrow URL: [Link]

-

Title: A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones Source: ResearchGate URL: [Link]

-

Title: Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines Source: SciSpace URL: [Link]

-

Title: Rhodium‐Catalyzed Asymmetric Hydrogenation of All‐Carbon Aromatic Rings Source: ResearchGate URL: [Link]

-

Title: Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems Source: Science Japan URL: [Link]

-

Title: Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides Source: ACS Catalysis URL: [Link]

-

Title: Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts Source: RSC Publishing URL: [Link]

-

Title: Hydrogenation of aromatic hydrocarbons over supported Pt catalysts. III. Reaction models for metal surfaces and acidic sites on oxide supports Source: OSTI.GOV URL: [Link]

-

Title: Diastereoselective Rhodium-Catalyzed Hydrogenation of 2-Oxindoles and 3,4-Dihydroquinolones Source: ACS Publications URL: [Link]

-

Title: Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) Source: Hynaut URL: [Link]

-

Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: International Journal of ChemTech Research URL: [Link]

-

Title: Hydrogenation SOP Source: University of California, Berkeley URL: [Link]

-

Title: A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors Source: ZZKD Instrument Equipment Co., Ltd URL: [Link]

-

Title: Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: ResearchGate URL: [Link]

-

Title: HYDROGENATION | FACT SHEET Source: Stanford Environmental Health & Safety URL: [Link]

-

Title: Catalytic Hydrodehalogenation Reactions Source: Science of Synthesis URL: [Link]

-

Title: Standard Operating Procedures - The Sarpong Group Source: University of California, Berkeley URL: [Link]

-

Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Catalysis URL: [Link]

-

Title: Development of efficient synthetic methods for Hydrogenation, Bromination and Nitrosation: Insights into catalyst design, reaction optimization, and mechanism investigation Source: eScholarship.org URL: [Link]

-

Title: Abstract Preparation of pharmaceutical intermediates by flow catalytic hydrogenation processes Source: Lodz University of Technology URL: [Link]

-

Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Journal of Applied Pharmaceutical Science URL: [Link]

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ichf.edu.pl [ichf.edu.pl]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI AMERICA [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 11. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]

- 12. njhjchem.com [njhjchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 16. chem.uci.edu [chem.uci.edu]

- 17. sarponggroup.com [sarponggroup.com]

- 18. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]

- 19. asianpubs.org [asianpubs.org]

- 20. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 21. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 22. pubs.acs.org [pubs.acs.org]

Scalable Synthesis Routes for Pyrilamine Precursors

Executive Summary

Pyrilamine (Mepyramine) is a first-generation ethylenediamine-class antihistamine targeting the H1 receptor.[1][2] While its synthesis was first established in the 1940s, traditional routes rely on hazardous reagents (e.g., sodium amide, benzene) and suffer from poor atom economy.[3] This guide outlines a modern, scalable process prioritizing safety, yield, and regulatory compliance (ICH Q7).

The optimized route utilizes Reductive Amination for the initial coupling (avoiding genotoxic benzyl halides) and Phase Transfer Catalysis (PTC) for the subsequent alkylation, eliminating the need for pyrophoric bases like sodium hydride or amide on a manufacturing scale.

Retrosynthetic Analysis & Route Selection

The structural core of Pyrilamine consists of a 2-aminopyridine scaffold substituted with a p-methoxybenzyl group and a dimethylaminoethyl side chain.[1][2][3]

Strategic Disconnections

-

Disconnection A (C-N Bond): Removal of the p-methoxybenzyl group.[1][2][3]

-

Disconnection B (C-N Bond): Removal of the dimethylaminoethyl side chain.[3]

Preferred Strategy: Introduction of the benzyl group first (via reductive amination) followed by alkylation with the side chain.[3] This order minimizes the formation of bis-alkylated impurities common when the highly reactive primary amine is alkylated with alkyl halides directly.[3]

Retrosynthesis Diagram (DOT)

Figure 1: Retrosynthetic breakdown of Pyrilamine favoring convergent assembly.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-methoxybenzyl)pyridin-2-amine

Method: Reductive Amination Rationale: Avoids the use of p-methoxybenzyl chloride (a potential carcinogen/lachrymator) and minimizes over-alkylation.[1][2]

Reagents:

Protocol:

-

Imine Formation: Charge a glass-lined reactor with Methanol (10 vol) and 2-Aminopyridine .

-

Add p-Anisaldehyde slowly at 20–25°C. Stir for 2 hours. Monitor by TLC/HPLC for the disappearance of 2-aminopyridine and formation of the imine (Schiff base).[3]

-

Reduction: Cool the mixture to 0–5°C.

-

Add NaBH

portion-wise (solid addition) or as a stabilized solution (in NaOH/MeOH), maintaining internal temperature <10°C (Exothermic H -

Allow to warm to 20°C and stir for 4 hours.

-

Workup: Quench with water (5 vol). Evaporate Methanol under reduced pressure.

-

Extract aqueous residue with Ethyl Acetate or Dichloromethane .[2][3] Wash organic layer with brine.[2][3][6]

-

Purification: Crystallize from Ethanol/Water or use directly if purity >95%.[2][3]

Step 2: Synthesis of Pyrilamine (Free Base)

Method: Phase Transfer Catalyzed (PTC) Alkylation

Rationale: Replaces hazardous NaNH

Reagents:

-

N,N-Dimethylaminoethyl chloride hydrochloride (1.2 eq)[1][2]

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq - Catalyst)[1][2]

Protocol:

-

Preparation: Charge reactor with Toluene (8 vol) , Intermediate Step 1 , and TBAB .

-

Add 50% NaOH solution. Agitate vigorously to create an emulsion.

-

Addition: Add N,N-Dimethylaminoethyl chloride HCl (solid or aqueous solution) slowly.

-

Note: The amine hydrochloride is neutralized in situ by the excess NaOH to release the free base alkylating agent.

-

-

Reaction: Heat to 80–90°C for 6–12 hours.

-

Workup: Cool to 25°C. Add Water (5 vol). Separate phases.

-

Wash organics with water (2x) to remove residual caustic and catalyst.[2][3]

-

Isolation: Concentrate Toluene layer to obtain Pyrilamine Free Base as a viscous oil.[2][3]

Step 3: Salt Formation (Pyrilamine Maleate)

Method: Reactive Crystallization Rationale: The maleate salt is the pharmacopeial form (USP/BP), providing stability and water solubility.

Protocol:

-

Dissolve Pyrilamine Free Base (1.0 eq) in Ethanol (3 vol) at 40°C.

-

In a separate vessel, dissolve Maleic Acid (1.05 eq) in Ethanol (2 vol).

-

Crystallization: Add Ethyl Acetate (5 vol) as an antisolvent.[2][3] Cool slowly to 0–5°C.[2][3]

-

Filtration: Filter the white crystalline solid. Wash with cold Ethyl Acetate.[2][3]

-

Drying: Vacuum dry at 45°C.

Process Flow Diagram

Figure 2: Industrial process flow for the synthesis of Pyrilamine Maleate.

Process Safety & Critical Parameters

| Parameter | Critical Range | Scientific Rationale |

| NaBH | T < 10°C | Controls H |

| PTC Agitation | > 200 RPM | Reaction is mass-transfer limited; poor mixing halts reaction.[1][2][3] |

| Stoichiometry (Step 2) | 1.2 eq Side Chain | Excess alkylating agent ensures complete conversion of the intermediate; residual agent is hydrolyzed by NaOH.[3] |

| Impurity Control | Bis-alkylation | In Step 1, reductive amination prevents bis-benzylation compared to using benzyl chloride.[1][2] |

Analytical Specifications (HPLC)

To ensure the protocol meets "Self-Validating" criteria, use the following HPLC method for in-process control (IPC).

-

Column: C18 (e.g., Symmetry C18, 4.6 x 150 mm, 5 µm)

-

Mobile Phase:

-

Detection: UV @ 245 nm (

of Pyrilamine)[1][2][9] -

Retention Time: ~9.0 min (Pyrilamine)

References

-

Organic Syntheses. (2002).[2][3] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine.[1][2][3] Org. Synth. 2002, 79, 186.[3] Retrieved from [Link][1][2]

-

ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]

-

Dangerfield, E. M., et al. (2010).[3][10] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. J. Org.[2][3] Chem., 75, 5470-5477.[1][3][10] Retrieved from [Link][1][2]

Sources

- 1. Mepyramine (maleate) | CAS 59-33-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

Troubleshooting & Optimization

Minimizing debromination side reactions during piperidine synthesis

Technical Support Center: Piperidine Synthesis

Introduction

The synthesis of bromo-substituted piperidines is a critical step in the development of numerous pharmaceutical agents. The bromine atom serves as a versatile synthetic handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions. However, a frequently encountered and yield-limiting side reaction is the premature cleavage of the C-Br bond, replacing the bromine with a hydrogen atom. This process, known as hydrodebromination or reductive dehalogenation, not only consumes valuable starting material but also complicates purification due to the formation of the debrominated byproduct.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and minimizing debromination side reactions during piperidine synthesis. We will delve into the mechanistic underpinnings of this unwanted transformation and offer field-proven strategies and protocols to ensure the integrity of your bromo-substituted intermediates.

Section 1: Frequently Asked Questions (FAQs) on Debromination

Q1: What exactly is debromination in the context of piperidine synthesis?

A1: Debromination is a side reaction where the bromine atom on a piperidine ring or its precursor (e.g., a bromo-pyridine) is replaced by a hydrogen atom.[2] This leads to a significant loss of the desired halogenated product, reducing overall yield and introducing a difficult-to-separate impurity. This is particularly prevalent in palladium-catalyzed reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura, and Heck couplings.[1]

Q2: What is the primary mechanism behind this unwanted side reaction?

A2: In palladium-catalyzed reactions, the debromination typically proceeds via a hydrodehalogenation pathway. After the initial oxidative addition of the bromo-substituted compound to the Pd(0) catalyst, the resulting Pd(II) complex is intended to proceed through the desired catalytic cycle (e.g., transmetalation or amine coordination). However, if a hydride source is present, a hydride ligand can be transferred to the palladium complex. Subsequent reductive elimination of the aryl-hydride species releases the debrominated product and regenerates the Pd(0) catalyst, creating an unproductive off-cycle pathway.[3][4]

Q3: What are the most common sources of hydride that initiate debromination?

A3: Several factors can introduce or generate hydride species in the reaction mixture:

-

Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can undergo β-hydride elimination or other decomposition pathways that generate hydrides.[3]

-

Solvents: Protic solvents such as alcohols can serve as hydride donors.[5] Even seemingly aprotic solvents like DMF can decompose at high temperatures to produce hydride sources.

-

Water: While often necessary for Suzuki couplings, excess water can contribute to dehalogenation.[2]

-

Reagents and Impurities: Impurities in starting materials or reagents, or even the amine or phosphine ligands themselves under certain conditions, can act as hydride sources.[1]

Q4: How does the choice of palladium ligand affect debromination?

A4: The ligand plays a crucial role in modulating the stability and reactivity of the palladium center.[6] Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos) are often used to promote the desired oxidative addition and reductive elimination steps.[5] However, their strong electron-donating nature can also, in some cases, facilitate the undesired reductive elimination of a hydride, leading to debromination.[1] Therefore, ligand selection is a critical parameter that must be optimized to favor the productive catalytic cycle over the dehalogenation pathway.[2][5]

Section 2: Troubleshooting Guide for Debromination

This section addresses specific experimental issues with a logical, step-by-step approach to diagnosis and resolution.

Issue 1: Significant Debromination (>10%) in a Buchwald-Hartwig Amination

-

Scenario: You are performing an intramolecular Buchwald-Hartwig reaction to form a piperidine ring from a bromo-aminoalkane, or functionalizing an existing bromo-piperidine, and observe significant formation of the debrominated analog.

-

Probable Causes & Solutions:

-

Inappropriate Base Selection: Strong alkoxide bases are common culprits.

-

High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination.[1]

-

Suboptimal Ligand Choice: The ligand may not be sufficiently promoting the desired C-N bond formation over the C-H bond formation.

-

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Buchwald-Hartwig debromination.

-

Data-Driven Decisions: Base & Ligand Selection

| Parameter | Option A (High Risk) | Option B (Lower Risk) | Rationale |

| Base | Sodium tert-butoxide (NaOt-Bu) | Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃) | Weaker inorganic bases are less prone to generating hydride species that cause reductive debromination.[3][5] |

| Ligand | PPh₃ (Triphenylphosphine) | Biaryl Monophosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands can accelerate the C-N reductive elimination, outcompeting the debromination pathway.[2][5] |

| Solvent | DMF, Alcohols | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents are preferred to minimize potential proton or hydride sources.[2][7] |

Issue 2: Debromination During Suzuki Coupling of a Bromo-Pyridine Precursor

-

Scenario: You are synthesizing a substituted piperidine by first performing a Suzuki coupling on a bromo-pyridine, followed by ring reduction. The Suzuki step produces a significant amount of pyridine byproduct.

-

Probable Causes & Solutions:

-

Presence of Protic Contaminants: Water and other protic impurities are major contributors in Suzuki reactions.[2]

-

Solvent Choice: Solvents like DMF or dioxane have been anecdotally linked to increased dehalogenation in some systems.[2][7]

-

Slow Transmetalation: If the transmetalation step is slow, it allows more time for the competing debromination side reaction to occur.[5]

-

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki coupling debromination.

Section 3: Optimized Protocol for Minimizing Debromination

This section provides a generalized, robust protocol for a palladium-catalyzed cross-coupling reaction on a bromo-substituted heterocycle, designed to minimize hydrodebromination.

Protocol: Low-Debromination Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid with a bromo-pyridine while minimizing the formation of pyridine byproduct.

Materials:

-

Bromo-pyridine derivative (1.0 eq)

-

Aryl boronic acid (1.2 - 1.5 eq)

-

Pd₂(dba)₃ (1-2 mol%)

-

SPhos (2.2-4.4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 eq)

-

Toluene, anhydrous (degassed)

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-pyridine, aryl boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos ligand under an inert atmosphere (Argon or Nitrogen).[2]

-

Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Degassing (Crucial): Subject the heterogeneous mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can deactivate the Pd(0) catalyst, leading to sluggish reactions and more time for side reactions to occur.[3]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80-90 °C) and stir vigorously.[1] Higher temperatures can increase debromination.[1]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

-

Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[1]

Section 4: Advanced Mechanistic Considerations

Understanding the catalytic cycle provides deeper insight into preventing side reactions. The diagram below illustrates the desired productive cycle versus the competing debromination pathway.

Caption: Competing catalytic cycles: desired coupling vs. debromination.

The key to success is to select conditions (ligand, base, solvent, temperature) that maximize the rate of the productive cycle (Transmetalation → Reductive Elimination) relative to the rate of the debromination side-reaction (Hydride Transfer → Reductive Elimination).[4][5]

References

-

BenchChem. (2025). preventing dehalogenation in reactions of 3,4-dibromothiophene-2-carbaldehyde. 2

-

BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. 1

-

BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. 3

-

BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. 5

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. 4

-

Cfm Oskar Tropitzsch GmbH. (2025). Phosphine ligands for more efficient chemical processes. 6

-

Reddit. (2019). significant dehalogenation in stille coupling. 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cfmot.de [cfmot.de]

- 7. reddit.com [reddit.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Technical Support Guide: Optimizing pH for Extracting 4-(4-Bromophenyl)-4-methylpiperidine Free Base

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical role of pH in the liquid-liquid extraction of 4-(4-Bromophenyl)-4-methylpiperidine. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Section 1: Foundational Principles of Acid-Base Extraction

This section covers the fundamental concepts that govern the separation of basic compounds from neutral or acidic impurities.

Q1: What is the chemical difference between the "free base" and the "salt" form of 4-(4-Bromophenyl)-4-methylpiperidine?

The key difference lies in the protonation state of the piperidine nitrogen atom.

-

Free Base: In its free base form, the nitrogen atom has a lone pair of electrons, making the molecule neutral and lipophilic (fat-soluble). This form is highly soluble in organic solvents like dichloromethane or ethyl acetate and poorly soluble in water.

-

Salt Form (Conjugate Acid): When the molecule is in an acidic aqueous environment, the nitrogen's lone pair accepts a proton (H⁺), forming a positively charged ammonium salt. This salt is ionic, making it hydrophilic (water-soluble) and largely insoluble in non-polar organic solvents.

This pH-dependent equilibrium is the cornerstone of the extraction strategy.

Caption: Equilibrium between free base and salt forms.

Q2: How does pH control which form is present, and why is this critical for extraction?

The pH of the aqueous solution, relative to the pKa of the compound, dictates the position of the equilibrium described in Q1. The relationship is quantified by the Henderson-Hasselbalch equation.[1][2][3]

For a base, the relevant equilibrium is BH⁺ ⇌ B + H⁺, where B is the free base and BH⁺ is the protonated salt (the conjugate acid). The equation is:

pH = pKa + log ( [Free Base] / [Salt] )

-

When pH < pKa: The solution is more acidic than the pKa. The equilibrium shifts to the left, and the water-soluble salt form (BH⁺) dominates.

-

When pH = pKa: The concentrations of the free base and the salt are equal.

-

When pH > pKa: The solution is more basic than the pKa. The equilibrium shifts to the right, and the organic-soluble free base (B) dominates.

This control is critical because it allows you to selectively move the target compound between the aqueous and organic layers, leaving impurities behind.[4][5]

Section 2: Core Protocol and pH Optimization

This section provides a practical workflow and the specific data needed to optimize the extraction of 4-(4-Bromophenyl)-4-methylpiperidine.

Q3: What is the pKa of 4-(4-Bromophenyl)-4-methylpiperidine, and what is the target pH for an efficient extraction?

While the exact experimental pKa for 4-(4-Bromophenyl)-4-methylpiperidine is not readily published, a very close structural analog, 4-(4-Bromophenyl)piperidine, has a predicted pKa of 10.14 ± 0.10 .[6][7] The addition of a 4-methyl group is not expected to alter this value significantly. Therefore, we can confidently use a pKa of ~10.1 as our working value.

To ensure a successful extraction of the free base into the organic layer, the goal is to deprotonate >99.9% of the compound. This requires adjusting the aqueous pH to be at least 3 units higher than the pKa.

Target pH for Free Base Extraction: pH > 13

The table below illustrates how the percentage of the desired free base form changes as the pH increases above the pKa.

| pH relative to pKa | pH (approx.) | Ratio [Free Base] / [Salt] | % of Compound as Free Base | Extraction Efficiency |

| pKa | 10.1 | 1 : 1 | 50% | Very Poor |

| pKa + 1 | 11.1 | 10 : 1 | 90.9% | Incomplete |

| pKa + 2 | 12.1 | 100 : 1 | 99.0% | Good |

| pKa + 3 | 13.1 | 1000 : 1 | 99.9% | Excellent / Quantitative |

| Calculations are based on the Henderson-Hasselbalch equation. |

Q4: What is a reliable, step-by-step protocol for the acid-base extraction of the free base?

This protocol is designed to isolate the basic target compound from any acidic or neutral impurities.

Materials:

-

Crude reaction mixture

-

Separatory funnel

-

Organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

-

1 M Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Calibrated pH meter or high-range pH paper (range 9-14)

Workflow Diagram:

Caption: Standard acid-base extraction workflow.

Detailed Steps:

-